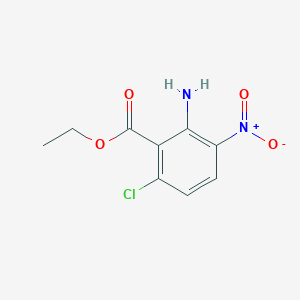
Ethyl 2-amino-6-chloro-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-6-chloro-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, an amino group, a chloro substituent, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-6-chloro-3-nitrobenzoate typically involves a multi-step process One common method starts with the nitration of ethyl benzoate to introduce the nitro group This is followed by chlorination to add the chloro substituent
Nitration: Ethyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield ethyl 3-nitrobenzoate.
Chlorination: The nitro compound is then chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce ethyl 2-chloro-3-nitrobenzoate.
Amination: The final step involves the reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-6-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, potassium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: this compound can be reduced to ethyl 2-amino-6-chloro-3-aminobenzoate.
Substitution: Nucleophilic substitution can yield various derivatives depending on the nucleophile used.
Oxidation: Oxidation of the amino group can produce nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-6-chloro-3-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-6-chloro-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and amino groups also contribute to its reactivity and potential interactions with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-6-chloro-3-nitrobenzoate can be compared with other nitrobenzoate derivatives:
Ethyl 2-amino-3-nitrobenzoate: Lacks the chloro substituent, resulting in different reactivity and applications.
Ethyl 2-chloro-3-nitrobenzoate: Lacks the amino group, affecting its biological activity.
Ethyl 2-amino-6-nitrobenzoate: Lacks the chloro substituent, leading to variations in its chemical behavior.
The unique combination of the amino, chloro, and nitro groups in this compound makes it distinct and valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H9ClN2O4 |
|---|---|
Molekulargewicht |
244.63 g/mol |
IUPAC-Name |
ethyl 2-amino-6-chloro-3-nitrobenzoate |
InChI |
InChI=1S/C9H9ClN2O4/c1-2-16-9(13)7-5(10)3-4-6(8(7)11)12(14)15/h3-4H,2,11H2,1H3 |
InChI-Schlüssel |
YYNZEEYUWLBWOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




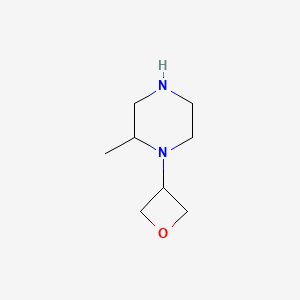

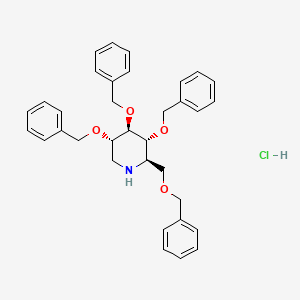
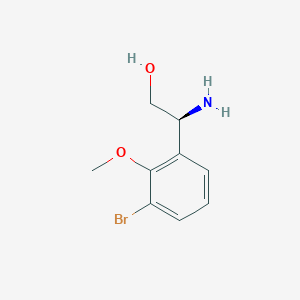
![Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)


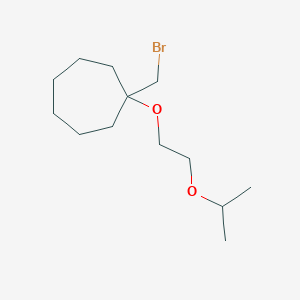

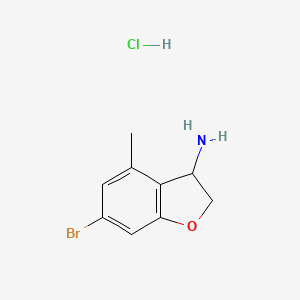

![[(2-Isocyanoethoxy)methyl]cyclopropane](/img/structure/B13481656.png)
